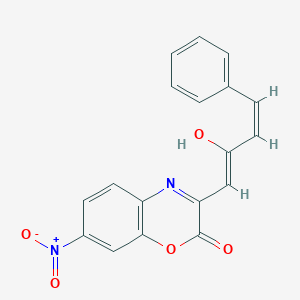
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide, also known as MNPG, is a novel compound with potential applications in scientific research.
作用机制
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide exerts its anti-inflammatory and anti-tumor effects by targeting multiple signaling pathways involved in inflammation and cancer development. It inhibits the activation of NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokines and chemokines. N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also modulates the expression of other transcription factors, such as AP-1 and STAT3, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide has been shown to modulate the expression of a wide range of genes involved in inflammation and cancer development. It inhibits the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and CXCL1. N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also induces the expression of anti-inflammatory cytokines, such as IL-10. In cancer cells, N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide induces cell cycle arrest and apoptosis, and inhibits the expression of genes involved in cell proliferation and survival.
实验室实验的优点和局限性
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide has several advantages as a research tool, including its potent anti-inflammatory and anti-tumor activities, its ability to target multiple signaling pathways, and its low toxicity. However, N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also has some limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
Future research on N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide should focus on elucidating its mechanism of action in more detail, identifying its molecular targets, and exploring its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, efforts should be made to improve the solubility and bioavailability of N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide, and to develop more potent analogs with improved pharmacological properties.
合成方法
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide can be synthesized using a multi-step process involving the reaction of 1-naphthylamine with 4-phenoxybenzoyl chloride, followed by the reaction of the resulting intermediate with N-methylsulfonyl chloride and N-(4-aminophenyl)glycine. The final product is obtained after purification using column chromatography.
科学研究应用
N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide has been shown to exhibit potent anti-inflammatory and anti-tumor activities in vitro and in vivo. It has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB signaling pathway. N~2~-(methylsulfonyl)-N~1~-1-naphthyl-N~2~-(4-phenoxyphenyl)glycinamide also induces cell cycle arrest and apoptosis in cancer cells, and inhibits tumor growth in mouse xenograft models.
属性
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-32(29,30)27(20-14-16-22(17-15-20)31-21-10-3-2-4-11-21)18-25(28)26-24-13-7-9-19-8-5-6-12-23(19)24/h2-17H,18H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNURNJWEJEWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-isobutyl-4-piperidinyl)methyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6118796.png)
![N-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6118804.png)
![2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6118812.png)

![1-phenyl-4-{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6118825.png)
![N-(2-methoxy-1-methylethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6118830.png)

![2-amino-5-(2-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118848.png)


![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)

![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6118902.png)
![N-1-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6118903.png)